Cas no 2228723-15-5 (3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol)

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol
- EN300-1999197
- 2228723-15-5
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- インチ: 1S/C13H26O/c1-12(2)7-5-6-11(8-12)9-13(3,4)10-14/h11,14H,5-10H2,1-4H3
- InChIKey: YPCIPEMDARCNBJ-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1CCCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 198.198365449g/mol
- どういたいしつりょう: 198.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999197-5g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1999197-1g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1999197-1.0g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1999197-0.25g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1999197-0.05g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1999197-10.0g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1999197-2.5g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1999197-0.1g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1999197-5.0g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 5g |
$3812.0 | 2023-05-26 | ||
Enamine | EN300-1999197-0.5g |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |
2228723-15-5 | 0.5g |
$1014.0 | 2023-09-16 |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-olに関する追加情報
Introduction to 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol (CAS No. 2228723-15-5)
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol, identified by the chemical identifier CAS No. 2228723-15-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its complex branched structure, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more intricate molecular architectures. The presence of multiple stereocenters and bulky alkyl groups makes it a fascinating subject for studying steric and electronic effects in molecular design.
The structure of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol features a cyclohexane ring substituted with two methyl groups at the 3-position, attached to a primary alcohol functional group at the 1-position. This configuration introduces a high degree of rigidity and steric hindrance, which can influence both its reactivity and its interactions with biological targets. The compound's high branched nature also suggests potential utility in the development of chiral auxiliaries or ligands for asymmetric synthesis.
In recent years, there has been growing interest in the development of novel molecular scaffolds for drug discovery. Compounds like 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol serve as valuable starting points for generating libraries of diverse compounds. The unique stereochemistry and electronic properties of this molecule make it a promising candidate for exploring new chemical space. Researchers have been leveraging such structures to identify inhibitors or modulators of enzyme activity, particularly those involved in metabolic pathways or signal transduction.
One of the most compelling aspects of CAS No. 2228723-15-5 is its potential role in pharmaceutical synthesis. The compound's stability under various reaction conditions and its ability to undergo selective modifications make it an attractive intermediate in multi-step synthetic routes. For instance, the primary alcohol group can be easily converted into esters, ethers, or other functional derivatives, while the cyclohexane ring provides a stable backbone for further derivatization. These properties are particularly valuable in the context of medicinal chemistry, where efficient and scalable synthesis is crucial.
Recent studies have highlighted the importance of sterically hindered alcohols in drug design. Compounds that incorporate bulky substituents can exhibit improved binding affinity to biological targets by occupying hydrophobic pockets or by reducing conformational flexibility. The molecular structure of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol aligns well with this trend, as its highly branched nature restricts rotation around certain bonds, leading to a more defined three-dimensional shape. This rigidity can be exploited to enhance target specificity and reduce off-target effects.
The compound's relevance extends beyond its structural features. Its synthesis presents an interesting challenge for organic chemists due to the need for precise control over stereochemistry during preparation. Advanced synthetic techniques such as transition-metal-catalyzed reactions or enzymatic resolutions have been employed to achieve high enantiomeric purity. These methods not only highlight the synthetic prowess required but also contribute to the broader toolkit available for constructing complex molecules.
In the realm of biological activity, preliminary investigations into derivatives of CAS No. 2228723-15-5 have shown promise in several areas. For example, modifications aimed at enhancing solubility or metabolic stability have been explored as part of drug optimization strategies. Additionally, computational modeling has been used to predict potential interactions with biological targets such as proteins or nucleic acids. These studies underscore the compound's versatility and its potential as a precursor for developing novel bioactive molecules.
The industrial applicability of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol is also noteworthy. Its production on an industrial scale would require robust synthetic protocols that ensure consistency and yield optimization. Such processes are critical for cost-effective manufacturing and scalability in pharmaceutical applications. Furthermore, environmental considerations play a significant role in modern chemical synthesis; efforts are underway to develop greener methodologies that minimize waste and reduce energy consumption.
The compound's role in material science is another emerging area of interest. Its unique structural features make it suitable for applications in polymer chemistry or as a precursor for specialty chemicals with tailored properties. For instance, derivatives with enhanced thermal stability or mechanical strength could find use in advanced materials development. This interdisciplinary approach underscores the broad utility of compounds like CAS No. 2228723-15-5, extending beyond traditional pharmaceutical applications.
Future research directions may focus on expanding the chemical space accessible through modifications of molecular scaffolds like this one. Techniques such as combinatorial chemistry or flow synthesis could enable rapid exploration of diverse derivatives with tailored properties. Such efforts would accelerate the discovery process and potentially lead to breakthroughs in drug development or material innovation.
In conclusion,3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol (CAS No. 2228723-15-5) represents a significant compound with multifaceted applications across organic chemistry and pharmaceutical research. Its unique structural features offer opportunities for innovative synthetic approaches and biological exploration; moreover, its industrial relevance ensures continued interest from both academic and commercial sectors.
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